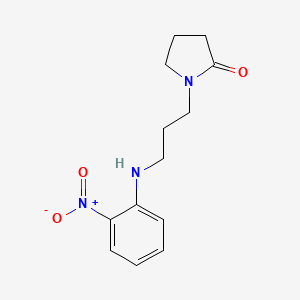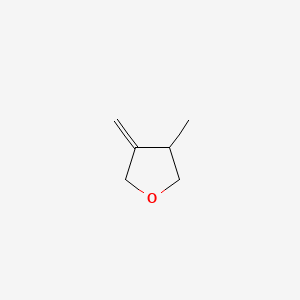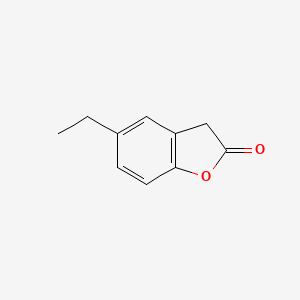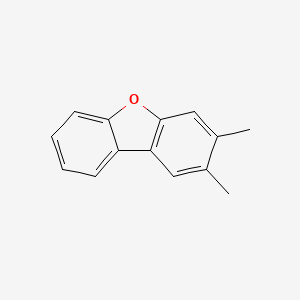
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is an organic compound that features a pyrrolidin-2-one ring substituted with a 3-(2-nitrophenylamino)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 3-(2-nitrophenylamino)propyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality .
化学反应分析
Types of Reactions
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyrrolidin-2-one ring.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one.
Substitution: Various N-substituted pyrrolidin-2-one derivatives.
Cyclization: Polycyclic compounds with potential biological activity.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used as an intermediate in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of 1-(3-(2-nitrophenylamino)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes or receptors. The pyrrolidin-2-one ring provides structural stability and enhances the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the nitrophenylamino group.
1-(3-(2-Aminophenylamino)propyl)pyrrolidin-2-one: A reduced form of the compound with an amino group instead of a nitro group.
N-Substituted Pyrrolidin-2-ones: Various derivatives with different substituents on the nitrogen atom.
Uniqueness
1-(3-(2-Nitrophenylamino)propyl)pyrrolidin-2-one is unique due to the presence of the nitrophenylamino group, which imparts distinct chemical and biological properties. This group can undergo various transformations, making the compound versatile for different applications.
属性
分子式 |
C13H17N3O3 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-[3-(2-nitroanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H17N3O3/c17-13-7-3-9-15(13)10-4-8-14-11-5-1-2-6-12(11)16(18)19/h1-2,5-6,14H,3-4,7-10H2 |
InChI 键 |
KDKBPSKJSOKFMF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CCCNC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)



![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)



![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
